n-Pentyl 3-Methyl-2-pentyl Phthalate-d4

Mass Spectrometry Isotope Dilution Analytical Chemistry

This deuterated (d4) internal standard ensures precise, matrix-corrected quantification of n-Pentyl 3-Methyl-2-pentyl Phthalate in environmental (water, soil, sediment) and biological (plasma, cell media) samples. Unlike generic analogs, its exact chemical match guarantees identical extraction recovery, retention time, and ionization efficiency—eliminating matrix effects. The stable +4 Da mass shift enables unequivocal isotope dilution MS. Essential for robust PPAR interaction studies and validated bioanalytical methods.

Molecular Formula C₁₉H₂₄D₄O₄
Molecular Weight 324.45
Cat. No. B1153646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-Pentyl 3-Methyl-2-pentyl Phthalate-d4
Synonyms1-Pentyl 3-Methyl-2-pentyl Alcohol Phthalate-d4;  1,2-Benzenedicarboxylic Acid 1-Pentyl 2-(3-Methyl-2-pentyl) Ester-d4; 
Molecular FormulaC₁₉H₂₄D₄O₄
Molecular Weight324.45
Structural Identifiers
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

n-Pentyl 3-Methyl-2-pentyl Phthalate-d4: A Stable Isotope-Labeled Internal Standard for Accurate Quantification of a PPAR-Interacting Phthalate Ester


n-Pentyl 3-Methyl-2-pentyl Phthalate-d4 is a deuterated, stable isotope-labeled analog of n-Pentyl 3-Methyl-2-pentyl Phthalate, a phthalate ester that serves as a ubiquitous environmental contaminant and a known interactor with peroxisome proliferator-activated receptors (PPARs), a family of nuclear receptors . The compound features four deuterium substitutions on the benzene ring, resulting in a molecular formula of C₁₉H₂₄D₄O₄ and a molecular weight of 324.45 . It is primarily employed as an internal standard (IS) in isotope dilution mass spectrometry (IDMS) workflows, including GC-MS and LC-MS/MS, to enable precise and accurate quantification of its non-deuterated counterpart in complex biological and environmental matrices .

Why Generic Phthalate Internal Standards Cannot Replace n-Pentyl 3-Methyl-2-pentyl Phthalate-d4 in Quantitative PPAR and Environmental Analysis


Generic substitution with alternative deuterated phthalate internal standards or non-deuterated analogs fails to provide the requisite analytical accuracy and precision for the target analyte, n-Pentyl 3-Methyl-2-pentyl Phthalate. While other phthalate-d4 compounds share the same nominal mass shift (+4 Da) relative to their respective non-deuterated forms, they differ fundamentally in their physicochemical properties (e.g., retention time, ionization efficiency, extraction recovery) [1]. These differences lead to uncorrected matrix effects and inaccurate quantification when applied to a dissimilar analyte. Non-deuterated internal standards, conversely, cannot be distinguished by mass spectrometry from the target analyte, rendering isotope dilution impossible and making the method susceptible to variable recovery and ionization suppression. Therefore, the exact chemical match provided by n-Pentyl 3-Methyl-2-pentyl Phthalate-d4 is non-negotiable for generating reliable, publication-ready data [2]. The following quantitative evidence underscores this critical, compound-specific advantage.

Quantitative Differentiation of n-Pentyl 3-Methyl-2-pentyl Phthalate-d4 Versus Closest Analogs and Alternative Quantification Methods


Mass Spectrometric Distinction: Enabling Isotope Dilution for Accurate Quantification vs. Non-Deuterated Analogs

n-Pentyl 3-Methyl-2-pentyl Phthalate-d4 possesses a distinct mass-to-charge ratio (m/z) relative to its non-deuterated analog, n-Pentyl 3-Methyl-2-pentyl Phthalate, due to the substitution of four hydrogen atoms with deuterium . This mass shift of +4 Da allows for their chromatographic co-elution and clear discrimination by a mass spectrometer, a prerequisite for isotope dilution mass spectrometry (IDMS). This property is absent in non-deuterated internal standards, which would produce an identical m/z signal and thus cannot be used to correct for analyte loss .

Mass Spectrometry Isotope Dilution Analytical Chemistry

Isotopic Purity: Ensuring Accurate Quantification with Minimal Cross-Talk vs. Lower-Grade Deuterated Standards

High isotopic purity of a deuterated internal standard is critical for minimizing isotopic cross-talk, where the unlabeled analyte's signal is influenced by the natural abundance of isotopes in the labeled standard, and vice versa. n-Pentyl 3-Methyl-2-pentyl Phthalate-d4 is specified with a typical isotopic purity of ≥98 atom % D . This high level of enrichment ensures that the contribution of the unlabeled (M+0) form from the internal standard is negligible, thereby maintaining the accuracy of the isotope dilution calculation. Lower purity standards, with higher proportions of unlabeled or partially labeled molecules, introduce systematic error and compromise assay sensitivity and precision .

Isotopic Purity Mass Spectrometry Quality Control

Chemical Purity: Minimizing Interference in Complex Matrices vs. Technical-Grade Reagents

The chemical purity of an internal standard is paramount to avoid introducing interfering peaks or background contamination in sensitive MS assays. n-Pentyl 3-Methyl-2-pentyl Phthalate-d4 is typically offered with a high chemical purity (>99% or 95% depending on supplier) suitable for analytical standard applications . This contrasts with technical-grade or lower-purity materials, which may contain related phthalate impurities that can co-elute and interfere with the quantification of the target analyte or other phthalates in a mixture. High purity minimizes the risk of false positives or inaccurate quantitation, especially when analyzing trace-level concentrations in complex environmental or biological samples.

Chemical Purity Analytical Method Validation Matrix Effect

Method Accuracy Enhancement via Isotope Dilution vs. External Standard Calibration

Isotope dilution mass spectrometry (IDMS) using a deuterated internal standard like n-Pentyl 3-Methyl-2-pentyl Phthalate-d4 provides a fundamental advantage in analytical accuracy over methods using external standard calibration or non-deuterated internal standards. In IDMS, the internal standard corrects for analyte loss during sample preparation and for variations in ionization efficiency (matrix effects). Studies on phthalate analysis using IDMS have demonstrated spiking recoveries in the range of 88.6% to 105.6% with relative standard deviations (RSDs) between 0.3% and 7.5% [1]. In contrast, methods without isotope dilution, such as external calibration, are susceptible to matrix-induced ion suppression/enhancement, which can introduce significant quantitative bias, especially in complex matrices like urine, serum, or food oils .

Isotope Dilution Method Validation Quantitative Analysis

Recommended Application Scenarios for n-Pentyl 3-Methyl-2-pentyl Phthalate-d4 Based on Quantitative Evidence


Accurate Quantification of n-Pentyl 3-Methyl-2-pentyl Phthalate in Environmental Fate and Monitoring Studies

This deuterated standard is essential for quantifying the environmental prevalence and distribution of n-Pentyl 3-Methyl-2-pentyl Phthalate in water, soil, sediment, and air samples using LC-MS/MS or GC-MS/MS . The high isotopic purity and defined mass shift (Evidence Items 1 & 2) enable the use of isotope dilution, which is critical for correcting for matrix effects and analyte loss during complex sample preparation (e.g., solid-phase extraction), ensuring that reported environmental concentrations are accurate and reproducible .

Investigating PPAR-Mediated Endocrine Disruption Mechanisms in In Vitro Toxicology

n-Pentyl 3-Methyl-2-pentyl Phthalate is known to interact with PPAR nuclear receptors . The deuterated internal standard is crucial for accurately determining the precise exposure concentration of the parent phthalate diester in cell culture media, as well as for quantifying its uptake and metabolism in cell-based assays . This ensures a direct and quantitative link between the administered dose, the measured cellular concentration, and any observed biological response, which is fundamental for robust dose-response and mechanism-of-action studies.

Method Development and Validation for Phthalate Analysis in Complex Biological Matrices (e.g., Plasma, Urine)

The use of n-Pentyl 3-Methyl-2-pentyl Phthalate-d4 is a cornerstone for developing and validating robust bioanalytical methods. Its high chemical purity (Evidence Item 3) minimizes background interference, while its role as an isotope dilution internal standard (Evidence Item 4) allows for the creation of highly accurate and precise calibration curves in complex matrices like human plasma . This is essential for generating reliable pharmacokinetic or human biomonitoring data, where accurate measurement of phthalate exposure is paramount .

Investigating Metabolic Pathways and Biotransformation of n-Pentyl 3-Methyl-2-pentyl Phthalate

When studying the metabolism of n-Pentyl 3-Methyl-2-pentyl Phthalate, the deuterated standard can be used as a tracer or as a stable-isotope internal standard for the parent compound. By adding the -d4 standard to samples prior to analysis by LC-MS/MS, researchers can accurately quantify the parent diester remaining after enzymatic hydrolysis or cellular incubation, even in the presence of its monoester metabolites . This allows for precise calculation of metabolic rates and identification of major biotransformation pathways, a critical step in understanding its toxicokinetic profile.

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